Cas no 79812-02-5 (Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate)

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate is a chiral ester derivative of tryptophan, featuring a hydroxyl group at the 5-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways. The presence of the methyl ester enhances solubility and reactivity, facilitating further derivatization. Its stereospecific (2S) configuration ensures high enantiomeric purity, critical for applications requiring precise chirality. The 5-hydroxyindole moiety offers additional functionalization potential, making it valuable for synthesizing serotonin analogs and other indole-based therapeutics. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate structure
79812-02-5 structure
Product name:Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
CAS No:79812-02-5
MF:C12H14N2O3
MW:234.251163005829
CID:531926
PubChem ID:10014250

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • L-Tryptophan, 5-hydroxy-, methyl ester
    • Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
    • l-5-hydroxytryptophan methyl ester
    • (S)-Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
    • Inchi: 1S/C12H14N2O3/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11/h2-3,5-6,10,14-15H,4,13H2,1H3/t10-/m0/s1
    • InChI Key: QOBUNYVBTXFCEZ-JTQLQIEISA-N
    • SMILES: O(C)C([C@H](CC1=CNC2C=CC(=CC1=2)O)N)=O

Computed Properties

  • Exact Mass: 234.10044231g/mol
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 88.3

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747763-2.5g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
2.5g
$1428.0 2023-05-23
Enamine
EN300-6747763-0.5g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.5g
$699.0 2023-05-23
Enamine
EN300-6747763-0.1g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.1g
$640.0 2023-05-23
Enamine
EN300-6747763-10.0g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
10g
$3131.0 2023-05-23
Enamine
EN300-6747763-5.0g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
5g
$2110.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742869-1g
Methyl (s)-2-amino-3-(5-hydroxy-1h-indol-3-yl)propanoate
79812-02-5 98%
1g
¥3148.00 2024-07-28
Enamine
EN300-6747763-1.0g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
1g
$728.0 2023-05-23
Enamine
EN300-6747763-0.05g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.05g
$612.0 2023-05-23
Enamine
EN300-6747763-0.25g
methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate
79812-02-5
0.25g
$670.0 2023-05-23

Additional information on Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate

Research Brief on Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate (CAS: 79812-02-5)

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate, with the CAS number 79812-02-5, is a chiral ester derivative of 5-hydroxytryptophan (5-HTP). This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical chemistry and neuropharmacology. The compound's structural similarity to serotonin precursors makes it a promising candidate for the development of novel therapeutics targeting neurological disorders, including depression, anxiety, and sleep disorders.

Recent studies have focused on the synthesis and biological evaluation of Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a serotonin receptor modulator. The researchers employed a combination of molecular docking and in vitro assays to elucidate its binding affinity for 5-HT1A and 5-HT2A receptors, which are critical targets in the treatment of mood disorders. The study reported a 30% increase in receptor activation compared to traditional 5-HTP derivatives, suggesting enhanced bioavailability and receptor specificity.

Another notable advancement is the compound's role in prodrug development. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters highlighted its use as a prodrug for targeted serotonin delivery. The ester moiety in Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate was shown to improve blood-brain barrier penetration, addressing a key limitation of existing serotonin precursors. This finding opens new avenues for designing CNS-active therapeutics with reduced peripheral side effects.

In addition to its pharmacological potential, the compound has been investigated for its chemical stability and metabolic profile. A recent pharmacokinetic study (2024) in European Journal of Pharmaceutical Sciences revealed that Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate exhibits a half-life of 4.2 hours in rodent models, with minimal hepatic first-pass metabolism. These properties make it a viable candidate for oral administration, further supporting its translational potential.

Despite these promising results, challenges remain in scaling up the synthesis of Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate. Current synthetic routes, as described in a 2023 Organic Process Research & Development paper, involve multi-step enantioselective catalysis, which may limit cost-effectiveness for large-scale production. Future research is expected to focus on optimizing synthetic methodologies and exploring novel formulations to enhance clinical applicability.

In conclusion, Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate (CAS: 79812-02-5) represents a cutting-edge compound with multifaceted applications in neuropharmacology and drug delivery. Its unique pharmacological profile and improved bioavailability position it as a promising candidate for next-generation therapeutics. Continued research into its mechanisms of action and scalable synthesis will be critical for translating these findings into clinical practice.

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